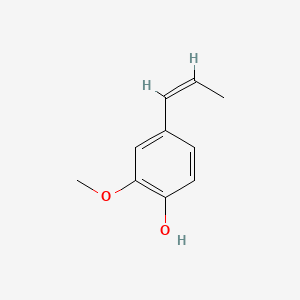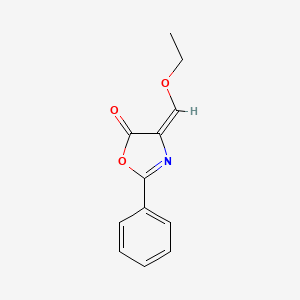![molecular formula C20H25FN2O B1225338 1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone is a member of pyrroles.
Applications De Recherche Scientifique
Inhibitors of Blood Platelet Aggregation : One study found that a compound structurally similar to the one , involving a 2-piperidinyl ethanone group, showed potential as an inhibitor of ADP-induced aggregation of blood platelets. This compound was synthesized through a modified Schopf reaction and evaluated for its effectiveness in vitro on human blood platelets. It also displayed activity in inhibiting platelet aggregation in animal models (Grisar et al., 1976).
Pyrrolo[2,1-c][1,4]benzoxazepines Synthesis : Another study involved the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines, where piperidinyl derivatives were prepared through a process involving the 1-[(2-fluorophenyl)phenylmethyl]pyrrole followed by the addition of a piperidinyl Grignard reagent. This research contributes to the understanding of the synthetic pathways and potential applications of related compounds (Kapples & Effland, 1993).
Hydrogen-Bonding Patterns in Enaminones : A study focused on the hydrogen-bonding patterns in enaminones, which are compounds related to the one , provided insights into the molecular and structural characteristics of these compounds. This research can be vital for understanding the properties and potential applications of similar compounds (Balderson et al., 2007).
Selective Serotonin 5-HT2 Antagonists : Research was conducted on the development of selective serotonin 5-HT2 antagonists. This study included the synthesis and evaluation of compounds with structural similarities to the chemical , providing insights into their potential use in the treatment of disorders related to serotonin imbalance (Andersen et al., 1992).
Propriétés
Nom du produit |
1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone |
|---|---|
Formule moléculaire |
C20H25FN2O |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C20H25FN2O/c1-14-8-10-22(11-9-14)13-20(24)17-12-15(2)23(16(17)3)19-7-5-4-6-18(19)21/h4-7,12,14H,8-11,13H2,1-3H3 |
Clé InChI |
WVBWCGCTOWVHQS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[[[5-(2,4-Dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225255.png)
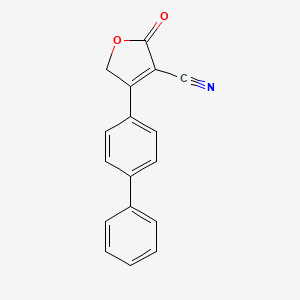
![2-[[4-(Dimethylamino)phenyl]methylidene]-1-cyclohexanone](/img/structure/B1225263.png)
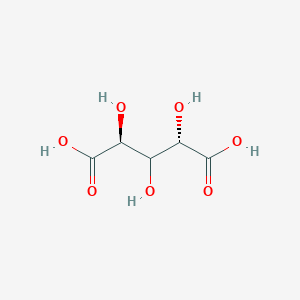
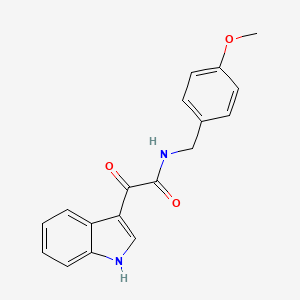
![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)
![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)
![(2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)
![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)
![3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1225275.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)
